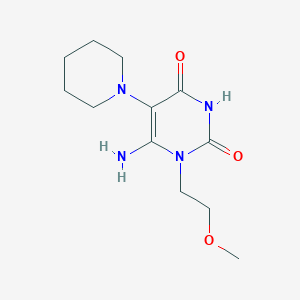
4-Bromo-3',4'-dichlorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3',4'-dichlorobenzophenone is a brominated benzophenone with additional chlorine substituents. It is a compound of interest due to its potential applications in various fields, including material science and pharmaceuticals. The compound's structure and properties have been extensively studied using various spectroscopic and computational methods to understand its behavior and potential uses.
Synthesis Analysis
The synthesis of related brominated benzophenone derivatives often involves the reaction of brominated phenols with appropriate aldehydes or ketones. For example, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through a condensation reaction with aromatic aminophenols . Although the exact synthesis of 4-Bromo-3',4'-dichlorobenzophenone is not detailed in the provided abstracts, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction and compared with Density Functional Theory (DFT) calculations . The geometry and electronic properties of these compounds have been reported, providing insights into the structure of 4-Bromo-3',4'-dichlorobenzophenone. The crystal structure of a similar compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined, revealing the conformation of the morpholine ring and the butadiene group .
Chemical Reactions Analysis
The reactivity of brominated benzophenones can be inferred from studies on similar compounds. For instance, the electron density-based local reactivity descriptor, such as Fukui functions, was calculated to explain the chemical selectivity or reactivity site in 3,4-dichlorobenzophenone . These studies suggest that 4-Bromo-3',4'-dichlorobenzophenone may exhibit similar reactivity patterns, with potential applications in forming complexes with metals or other organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenones have been characterized using various spectroscopic techniques. The vibrational frequencies were obtained from FT-IR and Raman spectral data, and the UV-absorption spectrum was recorded to study the electronic transitions . The thermodynamic properties of these compounds were also calculated, revealing correlations between standard heat capacity, standard entropy, standard enthalpy changes, and temperatures . These studies provide a comprehensive understanding of the physical and chemical properties of 4-Bromo-3',4'-dichlorobenzophenone.
Wissenschaftliche Forschungsanwendungen
Photochemical Reactivity and Photophysical Properties
- Scientific Field : Experimental Chemistry
- Summary of Application : The compound 4-Bromo-4’-chlorobenzophenone (a related compound) was synthesized for its potential photochemical reactivity and photophysical properties .
- Methods of Application : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
- Results or Outcomes : The study was focused on the characterization of the synthesized compound .
Photophysics: “Quantitative UV”
- Scientific Field : Photophysics
- Summary of Application : 4-bromo-4’-methyl benzophenone (a related compound) was prepared from toluene and 4-bromobenzoyl chloride by using AlCl3 catalyst. The product was used to study photophysics: "quantitative UV" .
- Methods of Application : Two solvents: EPA and methylcyclohexane (MCH) were used. Collected spectra were analyzed by GRAMSAI to construct Jablonski Energy Diagrams .
- Results or Outcomes : The study was focused on the analysis of the collected spectra .
Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
- Scientific Field : Photochromic Solid-State Materials
- Summary of Application : The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is described .
- Methods of Application : The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
- Results or Outcomes : The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Characterization of 4-Bromo-4’-Chlorobenzophenone
- Scientific Field : Experimental Chemistry
- Summary of Application : The synthesis of 4-Bromo-4’-chlorobenzophenone (BCBP) was attempted to yield a compound with potential photochemical reactivity and photophysical properties .
- Methods of Application : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
- Results or Outcomes : The study was focused on the characterization of the synthesized compound .
Characterization and Photochemical Reduction of 4-Chloro-4’-Methylbenzophenone
- Scientific Field : Photochemistry
- Summary of Application : A benzophenone with substituted chloro and methyl groups was synthesized and characterized using IR, NMR and mass spectroscopies .
- Results or Outcomes : The study was focused on the analysis of the collected spectra .
Photochemical Characteristics and Transition State Comparisons of 4-Fluoro-4’-Methoxybenzophenone
- Scientific Field : Photophysics
- Summary of Application : The interactions of 4-fluoro-4’-methoxybenzophenone in a polar solvent EPA and non-polar solvent methyl cyclohexane were studied using UV absorption spectroscopy .
- Results or Outcomes : The study was focused on the analysis of the collected spectra .
Synthesis of 4-Bromo-4’-Methyl Benzophenone
- Scientific Field : Photophysics
- Summary of Application : 4-bromo-4’-methyl benzophenone was prepared from toluene and 4-bromobenzoyl chloride by using AlCl3 catalyst .
- Methods of Application : The product was used to study photophysics: “quantitative UV.” Two solvents: EPA and methylcyclohexane (MCH) were used .
- Results or Outcomes : Collected spectra were analyzed by GRAMSAI to construct Jablonski Energy Diagrams .
Photochemical Reduction of 4-Chloro-4’-Methylbenzophenone
- Scientific Field : Photochemistry
- Summary of Application : A benzophenone with substituted chloro and methyl groups was synthesized and characterized .
- Methods of Application : The benzophenone was bombarded with UV light in a solution of isopropanol, acetonitrile and glacial acetic acid catalyst in order to make a benzopinacol .
Transition State Comparisons of 4-Fluoro-4’-Methoxybenzophenone
- Scientific Field : Photophysics
- Summary of Application : The interactions of 4-fluoro-4’-methoxybenzophenone in a polar solvent EPA and non-polar solvent methyl cyclohexane were studied .
- Methods of Application : It was determined that a normal n-pi* state is displayed in the presence of the non-polar solvent .
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPSEBRBIWMBMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373623 |
Source


|
| Record name | 4-Bromo-3',4'-dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3',4'-dichlorobenzophenone | |
CAS RN |
844879-06-7 |
Source


|
| Record name | 4-Bromo-3',4'-dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

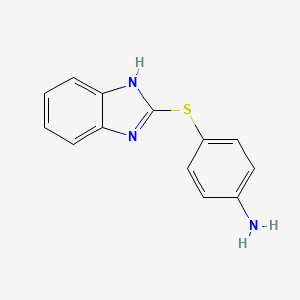
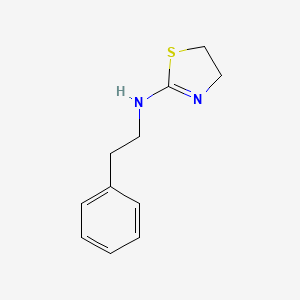
![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)
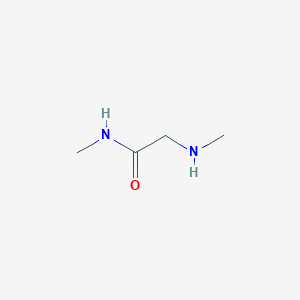
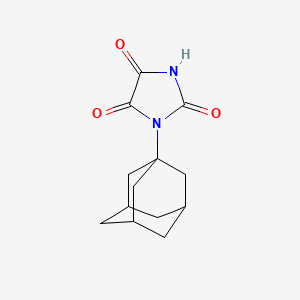
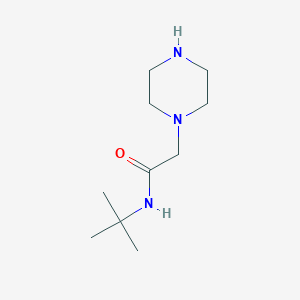

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)
